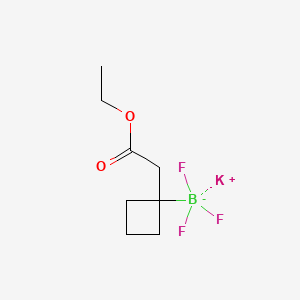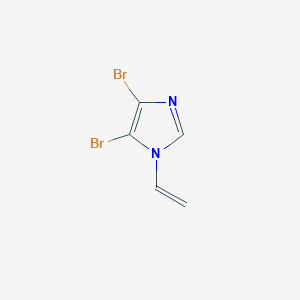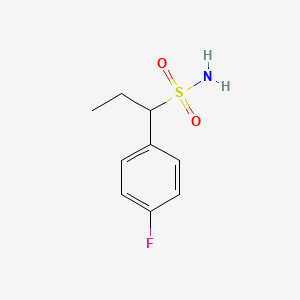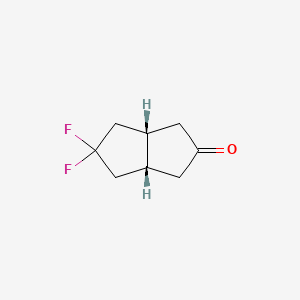
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is an organic compound that features a pyrrole ring substituted with a butan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation of 3-methyl-1H-pyrrole with butan-1-amine under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of manganese complexes in the absence of organic solvents has been shown to be effective for the synthesis of pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another method used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: N-substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted pyrroles .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
3-Methyl-1-butanol: Another compound with a similar carbon backbone but different functional groups.
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a propanoate group instead of an amine.
Uniqueness
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a butan-1-amine group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H16N2/c1-9(2,4-5-10)8-3-6-11-7-8/h3,6-7,11H,4-5,10H2,1-2H3 |
InChI-Schlüssel |
UCUBTCCMPVBCEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


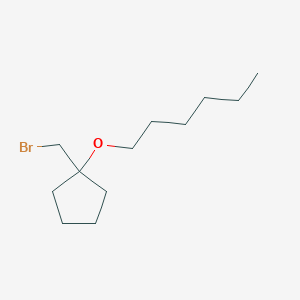
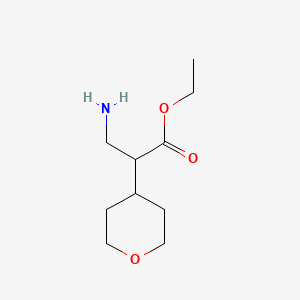
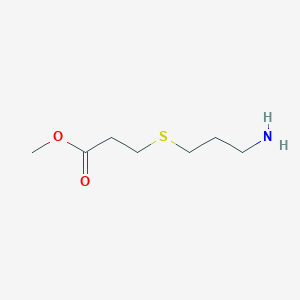
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
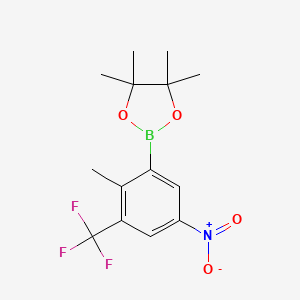
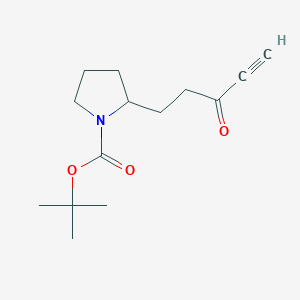

![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
